molecular formula C8H8F6O2 B1363157 2,2,3,4,4,4-Hexafluorobutyl methacrylate CAS No. 64376-86-9

2,2,3,4,4,4-Hexafluorobutyl methacrylate

Cat. No.: B1363157
CAS No.: 64376-86-9
M. Wt: 250.14 g/mol
InChI Key: DFVPUWGVOPDJTC-UHFFFAOYSA-N
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Description

2,2,3,4,4,4-Hexafluorobutyl methacrylate is a fluorinated methacrylate ester with the molecular formula C8H8F6O2. It is known for its high fluorine content, which imparts unique properties such as low surface energy, chemical resistance, and hydrophobicity. This compound is widely used in the synthesis of fluorinated polymers and copolymers, which find applications in various industries including coatings, adhesives, and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,4,4,4-Hexafluorobutyl methacrylate can be synthesized via atom transfer radical polymerization (ATRP). The process involves the reaction of methacrylic acid with 2,2,3,4,4,4-hexafluorobutanol in the presence of a catalyst such as copper bromide and a ligand like N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA). The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ATRP processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutyl methacrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-hexafluorobutyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The fluorine atoms in the compound provide chemical resistance and hydrophobicity, making the resulting polymers suitable for various applications. The molecular targets and pathways involved include the interaction of the methacrylate group with initiators or catalysts to form polymer chains .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

Uniqueness

2,2,3,4,4,4-Hexafluorobutyl methacrylate is unique due to its specific fluorine arrangement, which imparts distinct properties such as higher chemical resistance and lower surface energy compared to other fluorinated methacrylates. This makes it particularly suitable for applications requiring extreme durability and performance .

Properties

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVPUWGVOPDJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64376-86-9
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64376-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80880403
Record name 1H,1H,3H-Perfluorobutyl 2-methylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64376-86-9, 36405-47-7
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,3H-Perfluorobutyl 2-methylacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,4-Hexafluorobutyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 12 parts of methacrylic acid chloride were added 60 parts of 2,2,3,4,4,4-hexafluorobutyl alcohol as a reactant and a solvent and 0.1 part of hydroquinone dimethyl ether as a polymerization inhibitor. The mixture was heated at a temperature of 90° to 100° C. for 3 hours. The reaction mixture was distilled to give 15 parts of 2,2,3,4,4,4-hexafluorobutyl methacrylate (hereinafter referred to as "HFBMA") having a boiling point of 60° to 63° C./20 mmHg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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